molecular formula C10H14OS B7999715 2-[3-(Methylthio)phenyl]-2-propanol

2-[3-(Methylthio)phenyl]-2-propanol

Cat. No.: B7999715
M. Wt: 182.28 g/mol
InChI Key: KVEWIXGNIUEMJM-UHFFFAOYSA-N
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Description

2-[3-(Methylthio)phenyl]-2-propanol is a secondary alcohol characterized by a branched propanol backbone (2-propanol) attached to a phenyl ring substituted with a methylthio (-SCH₃) group at the meta (3rd) position. The methylthio group introduces unique electronic and steric properties, distinguishing it from simpler phenylpropanols.

Properties

IUPAC Name

2-(3-methylsulfanylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-10(2,11)8-5-4-6-9(7-8)12-3/h4-7,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEWIXGNIUEMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Methylthio)phenyl]-2-propanol typically involves the reaction of 3-(methylthio)benzaldehyde with a suitable reducing agent. One common method is the reduction of 3-(methylthio)benzaldehyde using sodium borohydride in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation techniques. This process involves the hydrogenation of 3-(methylthio)benzaldehyde in the presence of a metal catalyst such as palladium on carbon (Pd/C) under controlled pressure and temperature conditions. This method offers higher efficiency and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Methylthio)phenyl]-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction of the compound can lead to the formation of alcohol derivatives.

    Substitution: The methylthio group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an alcoholic solvent.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products Formed:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-[3-(Methylthio)phenyl]-2-propanol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Methylthio)phenyl]-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-[3-(Methylthio)phenyl]-2-propanol with structurally or functionally related compounds, focusing on physical properties, reactivity, and applications.

Structural Analogs

2-Phenyl-2-propanol (C₆H₅C(CH₃)₂OH) Structure: Lacks the methylthio substituent but shares the branched 2-propanol backbone. Physical Properties: Boiling point (bp) 202°C, melting point (mp) 32–34°C, density (d) 0.973 .

3-(Methylthio)propan-1-ol (CH₃SCH₂CH₂CH₂OH) Structure: A straight-chain primary alcohol with a terminal methylthio group. Physical Properties: Specific data unavailable, but primary alcohols typically exhibit higher boiling points than secondary alcohols due to stronger hydrogen bonding. Key Differences: The linear structure and primary alcohol group increase reactivity in esterification or oxidation reactions compared to the sterically hindered 2-propanol derivative .

3-Phenylpropene (C₆H₅C(CH₂)₃OH)

  • Structure : Features a propenyl chain attached to phenyl, differing in unsaturation and hydroxyl position.
  • Physical Properties : bp 219°C, mp -18°C, d(20/20°C) 1.00 .
  • Key Differences : The unsaturated backbone enhances rigidity and may influence conjugation effects, altering UV absorption or catalytic hydrogenation behavior.

Physicochemical Properties

The table below summarizes available data for comparison:

Compound Molecular Weight CAS RN Boiling Point (°C) Melting Point (°C) Density (g/cm³)
This compound 182.27* Not Available NA NA NA
2-Phenyl-2-propanol 136.19 617-94-7 202 32–34 0.973
3-(Methylthio)propan-1-ol 122.21 Not Available NA NA NA
3-Phenylpropene 136.19 122-97-4 219 -18 1.00

*Calculated molecular weight.

Research Findings and Limitations

  • Synthesis Challenges: Steric hindrance from the branched 2-propanol group may complicate synthetic modifications, necessitating optimized catalysts or protecting strategies.

Biological Activity

2-[3-(Methylthio)phenyl]-2-propanol is an organic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and insecticidal properties, as well as insights from relevant case studies and research findings.

The compound is characterized by a methylthio group attached to a phenyl ring and a propanol moiety. Its structural formula can be represented as follows:

C10H13S\text{C}_{10}\text{H}_{13}\text{S}

This structure allows for various interactions with biological targets, making it an interesting candidate for pharmacological studies.

The biological activity of this compound may be attributed to its ability to function as both a nucleophile and an electrophile. This duality enables it to form covalent bonds with biomolecules, potentially leading to modifications that alter their structure and function. Such interactions can result in the formation of sulfoxides or sulfones through oxidation or reduction to thiol derivatives.

Insecticidal Activity

Research into related thioether compounds has demonstrated insecticidal properties against various insect species. For example, studies on 2-alkylthio-4-thiazolyl methanesulfonates have shown lethal activity against several insect species. This suggests that this compound may also possess insecticidal properties worth investigating.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
Methyl 3-(iso-butylthio)phenyl sulfideSimilar structureModerate antibacterial activity
Methyl 3-(iso-propylthio)phenyl sulfideSimilar structureLimited data available
Methyl 3-(iso-hexylthio)phenyl sulfideSimilar structurePotential insecticide

The iso-pentylthio group in this compound may impart unique reactivity and biological interactions compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

  • Antibacterial Activity Study : A study focused on quinone derivatives demonstrated that modifications in hydrophobicity and functional group chain lengths significantly impacted antibacterial activity against pathogens like Klebsiella pneumoniae and MRSA. These findings underscore the importance of structural variations in enhancing biological efficacy.
  • Therapeutic Potential : Investigations into nonpeptidic compounds that inhibit amyloid-beta production for Alzheimer's disease treatment have highlighted the relevance of similar compounds in therapeutic applications. While not directly involving this compound, these studies emphasize the potential for sulfonamide-containing compounds in drug discovery.

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